N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core substituted with butyl and methyl groups. The compound’s molecular formula is C11H14N4S, and it has a molecular weight of 236.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine precursors with butyl and methyl substituents. One common method includes the acid-catalyzed chemo-selective substitution of the thieno[3,2-D]pyrimidine ring with various amines . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s antitumor activity may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine: A potent dual TLR7/TLR8 agonist with immunomodulatory properties.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Another heterocyclic compound with potential antitumor activity.
Uniqueness
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of the thieno[3,2-D]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C11H16N4S |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-butyl-6-methylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(6-7(2)16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
CFCNNIMVGYXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1SC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.